Quinizarin

概要

説明

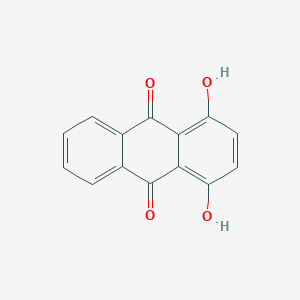

Quinizarin, also known as 1,4-dihydroxyanthraquinone, is an organic compound derived from anthraquinone. It is an orange or red-brown crystalline powder and is formally derived from anthraquinone by replacing two hydrogen atoms with hydroxyl groups. This compound is one of ten dihydroxyanthraquinone isomers and occurs in small amounts as a glycoside in the root of the madder plant, Rubia tinctorum .

準備方法

Quinizarin can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis of the chloride . Another method involves the reaction of phthalic anhydride with hydroquinone . Industrial production often involves the use of phthalic anhydride, p-chlorophenol, sulfuric acid, and boric acid or boric anhydride at elevated temperatures . The mixture is heated to 150-220°C, and the resulting product is this compound .

化学反応の分析

Quinizarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be chlorinated and brominated to afford other dyes . Amination, which involves the replacement of one hydroxyl group with an aniline derivative followed by sulfonation, produces dyes such as Acid Violet 43 . This compound also forms lake pigments with calcium, barium, and lead .

科学的研究の応用

Biological Activities

Quinizarin exhibits several significant biological activities:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains. A study reported its ability to inhibit the growth of Bacillus cereus and Klebsiella aerogenes, with minimum inhibitory concentrations (MIC) of 0.78 mg/ml and 1.5 mg/ml, respectively .

- Antioxidant Properties : The compound demonstrates strong antioxidant activity, with a DPPH free radical scavenging assay indicating maximum activity of 99.8% at a concentration of 200 µg/ml and an IC50 value of 12.67 µg/ml .

- Cytotoxic Effects : this compound has been evaluated for its cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MDA-MB231 (breast cancer), yielding IC50 values of 4.60 µg/ml and 3.89 µg/ml, respectively . This suggests potential for development as an anticancer agent.

Electrochemical Properties

Research has demonstrated that this compound can intercalate into DNA, which is crucial for its function as a chemotherapeutic agent. The electrochemical reduction of this compound leads to the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells, contributing to its cytotoxic effects . The reversible reduction occurs at -0.535 V (vs. SCE), while irreversible oxidation happens at +0.386 V (vs. SCE) at pH 6.84 .

Photodynamic Therapy

This compound has been incorporated into nanocapsules for photodynamic therapy (PDT), targeting skin inflammation and other superficial diseases . The compound's properties allow it to act as a photosensitizer, generating reactive species upon light activation, which can lead to cell death through apoptosis or necrosis without systemic side effects .

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

- Dye Production : this compound is commonly used as a dye in gasoline and heating oils due to its vibrant color and stability . It serves as an intermediate in synthesizing other dyes like indanthrene.

- Pigment Formation : The compound can form lake pigments with metals such as calcium and barium, enhancing its utility in coloring agents across different industries .

Antimicrobial Efficacy Study

A recent study evaluated this compound's antimicrobial properties through in vitro tests against several bacterial strains, confirming its potential role in developing new antibacterial therapies . The study utilized various assays to determine MIC values and assess the compound's effectiveness.

Cancer Treatment Research

Another significant investigation focused on this compound's cytotoxicity against cancer cell lines, demonstrating its potential as an anticancer agent through molecular docking studies that indicated strong binding affinity to anti-apoptotic proteins like Bcl-2 . This research supports further exploration into this compound's role in cancer therapeutics.

作用機序

Quinizarin exerts its effects through its large conjugated aromatic system, which allows it to strongly absorb visible light and exhibit strong luminescence . When used in photodynamic therapy, this compound-loaded nanocapsules permeate the skin and are internalized by cells, enhancing drug delivery and reducing cytokine levels in inflammatory conditions .

類似化合物との比較

Quinizarin is similar to other anthraquinone derivatives, such as alizarin (1,2-dihydroxyanthraquinone) and purpuroxanthin (1,3-dihydroxyanthraquinone) . These compounds share similar structures but differ in the positions of their hydroxyl groups, which result in different optical and electronic properties . This compound’s low sublimation temperature and good reactivity make it particularly suitable for film deposition and other technological applications .

生物活性

Quinizarin, also known as 1,4-dihydroxyanthraquinone, is a synthetic compound belonging to the anthraquinone family. It has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Antimicrobial Activity

Recent studies have demonstrated this compound's significant antimicrobial properties. In vitro tests have shown that this compound effectively inhibits the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 0.78 mg/ml |

| Klebsiella aerogenes | 1.5 mg/ml |

A study highlighted that this compound exhibited a maximum DPPH free radical scavenging activity of 99.8% at a concentration of 200 µg/ml, with an IC50 value of 12.67 ± 0.41 µg/ml, indicating its potential as an antioxidant agent .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against various cancer cell lines.

Cytotoxicity Assays

In cytotoxicity assays against HeLa (cervical) and MDA-MB-231 (breast) cancer cell lines, this compound demonstrated potent activity with the following IC50 values:

| Cell Line | IC50 (µg/ml) |

|---|---|

| HeLa | 4.60 ± 0.26 |

| MDA-MB-231 | 3.89 ± 0.15 |

The mechanism of action appears to involve the induction of apoptosis through the modulation of anti-apoptotic proteins such as Bcl-2, with a binding affinity of -6.2 kcal/mol observed during molecular docking studies .

This compound's biological effects can be attributed to several mechanisms:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by affecting intracellular signaling pathways.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Inhibition of Cell Proliferation : Studies on murine melanoma cells showed that this compound significantly reduces tumor cell proliferation and induces differentiation .

Case Studies

- In Vitro Studies on Keratinocytes : A study developed nanocapsules containing this compound and evaluated their effects on keratinocyte-mediated inflammation. Results indicated higher internalization and reduced cell viability at higher concentrations, suggesting potential therapeutic applications in inflammatory skin conditions .

- Effects on Insect Models : Research on the tobacco hornworm (Manduca sexta) demonstrated that this compound affects E20M enzyme activity in midgut tissues, showcasing its potential as an endocrine disruptor in insect physiology .

特性

IUPAC Name |

1,4-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEIZVNYDFNHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044464 | |

| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-64-1 | |

| Record name | Quinizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S496ZV3CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。